

Application Notes and Protocols for LT-630 in Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Given the ambiguity of the designation "**LT-630**," these application notes provide comprehensive protocols for two distinct, yet commonly used, fluorescent probes in the 630 nm range: Calbryte[™] 630 AM, a red fluorescent calcium indicator, and BDP 630/650, a far-red lipophilic dye for staining lipids and lipid droplets.

Part 1: Calbryte[™] 630 AM for Intracellular Calcium Imaging

Application: Monitoring intracellular calcium mobilization in real-time. Calbryte[™] 630 AM is a high-performance fluorescent probe designed for measuring intracellular calcium concentrations with a high signal-to-noise ratio.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye within the cytosol.[1] Upon binding to calcium, its fluorescence intensity increases significantly, enabling the study of calcium signaling pathways in response to various stimuli.[1]

Quantitative Data



Property	Value	Reference
Excitation Maximum (Ex)	~600-608 nm	[3][4]
Emission Maximum (Em)	~624-640 nm	[3][4]
Recommended Filter Set	Texas Red®	[1][5]
Form	Cell-permeant AM ester	[1]
Primary Application	Intracellular Ca ²⁺ imaging	[1]

Experimental Protocols

- 1. Reagent Preparation
- Calbryte[™] 630 AM Stock Solution (2-5 mM): Reconstitute the lyophilized Calbryte[™] 630 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[3][5] Mix well. This stock solution can be stored at -20°C, protected from light and moisture.[4]
- Hanks' Balanced Salt Solution with HEPES (HHBS): Prepare a standard HHBS solution and adjust the pH to 7.4.
- Pluronic® F-127 (10% w/v): To aid in the dispersion of the AM ester in aqueous media, a 10% stock solution of Pluronic® F-127 in distilled water can be prepared.[3]
- Probenecid (25 mM): To inhibit organic anion transporters and reduce dye leakage from the cells, a stock solution of probenecid can be prepared. Dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH and bring the final volume to 10 mL with HHBS.[3]
- 2. Cell Loading Protocol for Adherent Cells
- Cell Plating: Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom 96-well plate) and culture overnight to allow for attachment and recovery.
- Prepare Dye Loading Solution:
 - Thaw the Calbryte[™] 630 AM stock solution to room temperature.



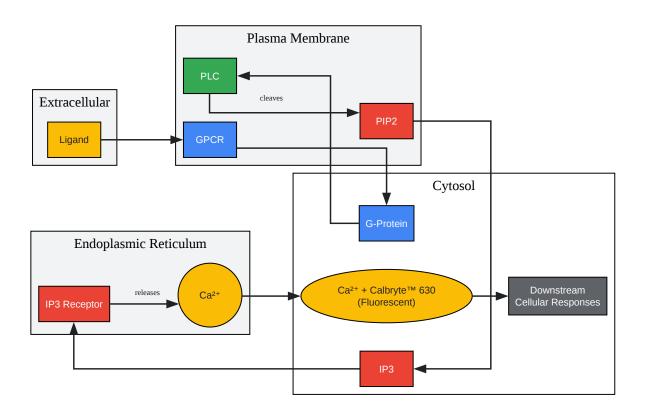
- Prepare a 2X working solution by diluting the stock solution in HHBS to a final concentration of 10 μM Calbryte[™] 630 AM.[3]
- For improved dye loading, add Pluronic® F-127 to the working solution for a final concentration of 0.04-0.08%.[3]
- To prevent dye leakage, add probenecid to the working solution for a final concentration of 2 mM.[3]
- · Cell Loading:
 - Remove the culture medium from the cells.
 - Add an equal volume of the 2X dye loading solution to the cells (this will result in a 1X final concentration). For example, add 100 μL of 2X solution to 100 μL of culture medium remaining in the well. The final concentration of Calbryte[™] 630 AM will be approximately 5 μM.[3]
 - Incubate the cells at 37°C for 45-60 minutes.[6][7]
- Washing:
 - Remove the dye loading solution.
 - Wash the cells twice with HHBS. If probenecid was used during loading, include 1 mM probenecid in the wash buffer.
- Imaging:
 - Replace the wash buffer with fresh HHBS (with probenecid if applicable).
 - Proceed with fluorescence microscopy using a Texas Red® filter set.

Signaling Pathway and Experimental Workflow

Calcium Signaling Pathway



The following diagram illustrates a general G-protein coupled receptor (GPCR) mediated calcium signaling pathway that can be monitored using Calbryte[™] 630 AM.

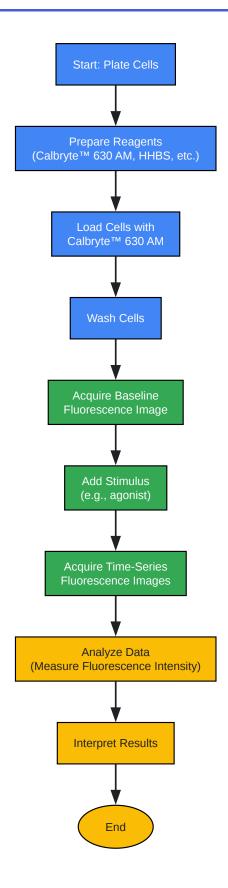


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Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow for Calcium Imaging





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Caption: Workflow for a calcium imaging experiment.



Part 2: BDP 630/650 for Lipid and Lipid Droplet Staining

Application: BDP 630/650 is a far-red, lipophilic fluorescent dye used for staining lipids and lipid droplets in both live and fixed cells.[8] Its hydrophobic nature allows it to readily partition into neutral lipid environments, such as the core of lipid droplets. Its far-red emission is advantageous for minimizing autofluorescence from biological samples.

Ouantitative Data

Property	Value	Reference
Excitation Maximum (Ex)	~628 nm	[9]
Emission Maximum (Em)	~642 nm	[9]
Molar Extinction Coefficient	~97,000 cm ⁻¹ M ⁻¹	[9]
Quantum Yield	~0.91	[9]
Form	Typically supplied as a solid	
Primary Application	Lipid and lipid droplet staining	[8]

Experimental Protocols

- 1. Reagent Preparation
- BDP 630/650 Stock Solution (1 mg/mL): Dissolve BDP 630/650 in a suitable organic solvent such as DMSO or ethanol. Protect the stock solution from light and store at -20°C.
- Phosphate-Buffered Saline (PBS): Prepare a standard 1X PBS solution, pH 7.4.
- Fixative (for fixed cell staining): 4% paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer (optional for fixed cells): 0.1% Triton X-100 in PBS.
- 2. Live Cell Staining Protocol
- Cell Plating: Culture cells on coverslips or imaging dishes to the desired confluency.



 Prepare Staining Solution: Dilute the BDP 630/650 stock solution in pre-warmed culture medium or PBS to a final concentration of 1-5 μM. The optimal concentration may vary depending on the cell type and experimental conditions.

Staining:

- Remove the culture medium and wash the cells once with PBS.
- Add the BDP 630/650 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- · Washing:
 - Remove the staining solution and wash the cells two to three times with PBS.
- Imaging:
 - o Add fresh culture medium or PBS to the cells.
 - Image the cells immediately using a fluorescence microscope with appropriate filter sets for far-red fluorescence.
- 3. Fixed Cell Staining Protocol
- Cell Plating and Fixation:
 - Culture cells on coverslips.
 - Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[10]
 - Wash the cells three times with PBS.
- Permeabilization (Optional):
 - If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.



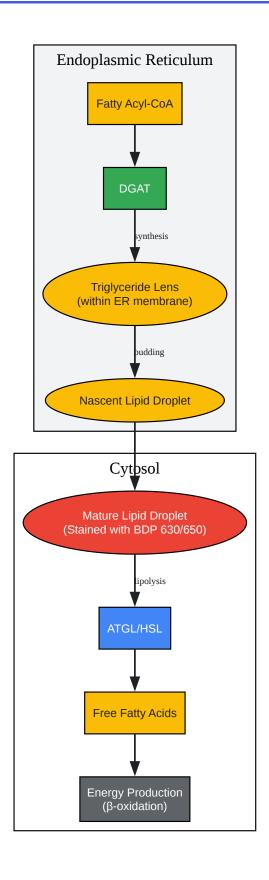
- Staining:
 - \circ Prepare the BDP 630/650 staining solution in PBS (1-5 μ M).
 - Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
- · Washing:
 - Remove the staining solution and wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope.

Signaling Pathway and Experimental Workflow

Lipid Droplet Biogenesis and Turnover

The following diagram illustrates the key steps in lipid droplet formation at the endoplasmic reticulum and subsequent lipolysis.



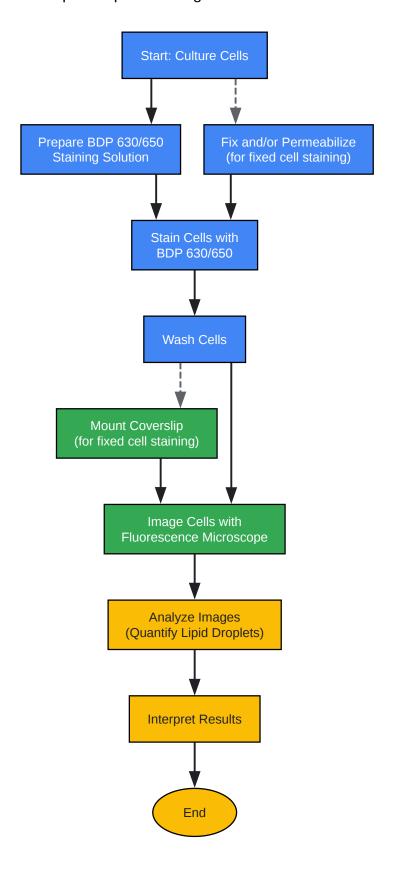


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Caption: Lipid droplet biogenesis and turnover.



Experimental Workflow for Lipid Droplet Staining



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Caption: Workflow for lipid droplet staining.

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